

Head-to-Head Comparison: LY83583 and YC-1 in Cellular Signaling Research

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Compound of Interest

Compound Name: LY836

Cat. No.: B12374504

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For researchers in pharmacology and drug development, understanding the precise mechanism of action of chemical probes is paramount. LY83583 and YC-1 are two widely utilized research compounds that modulate the soluble guanylate cyclase (sGC) signaling pathway, a critical regulator of various physiological processes. While both compounds impact this pathway, they do so in diametrically opposite ways, leading to distinct downstream cellular effects. This guide provides an objective, data-driven comparison of LY83583 and YC-1 to aid researchers in selecting the appropriate tool for their experimental needs.

Executive Summary

LY83583 is a well-established inhibitor of soluble guanylate cyclase (sGC), effectively reducing the synthesis of cyclic guanosine monophosphate (cGMP). In contrast, YC-1 is a nitric oxide (NO)-independent activator of sGC, leading to increased cGMP production. Beyond their primary targets, both compounds exhibit off-target effects that are crucial to consider for data interpretation. YC-1, for instance, also inhibits phosphodiesterases (PDEs) and the hypoxia-inducible factor-1 α (HIF-1 α), while LY83583 has been shown to impact cell proliferation through pathways independent of sGC inhibition.

Mechanism of Action

LY83583: The sGC Inhibitor

LY83583 acts as a competitive inhibitor of soluble guanylate cyclase^[1]. By binding to sGC, it prevents the conversion of guanosine triphosphate (GTP) to cGMP, thereby attenuating the

downstream signaling cascade. This inhibitory action makes LY83583 a valuable tool for studying the physiological roles of the NO/cGMP pathway by observing the effects of its suppression.

YC-1: The sGC Activator

YC-1 is an allosteric activator of sGC, functioning independently of nitric oxide[2]. It sensitizes the enzyme to its endogenous activators like NO and carbon monoxide (CO) and also directly stimulates sGC activity, albeit to a lesser extent on its own[3]. This leads to a significant elevation of intracellular cGMP levels. YC-1's ability to activate sGC in an NO-independent manner makes it a unique tool for dissecting the cGMP signaling pathway.

Quantitative Performance Data

The following tables summarize the key quantitative data for LY83583 and YC-1 based on available experimental evidence. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: Potency on Soluble Guanylate Cyclase (sGC)

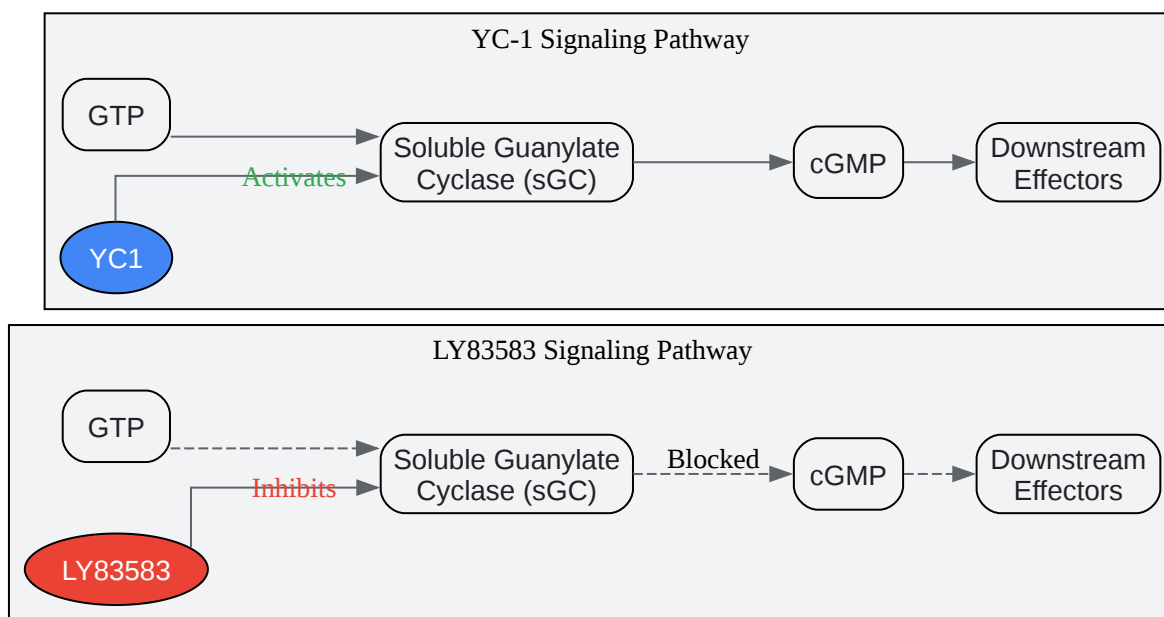
Compound	Primary Action	Potency Metric	Value	Cell/System Type	Reference
LY83583	sGC Inhibition	IC50	2 μ M	Not specified	[1]
YC-1	sGC Activation	EC50	18.6 μ M	Purified sGC	[4]

Table 2: Off-Target Effects and Other Biological Activities

Compound	Off-Target/Activity	Potency Metric	Value	Cell/System Type	Reference
YC-1	Platelet Aggregation Inhibition	IC50	14.6 μ M	Washed rabbit platelets	
Vasorelaxation	EC50	1.9 μ M	Denuded phenylephrine-contracted rabbit aortic rings		
HIF-1 α Inhibition	IC50	1.2 μ M	Not specified	[5]	
Phosphodiesterase (PDE) Inhibition	-	Inhibits isoforms 1-5	Aortic extracts	[6]	
LY83583	Anti-proliferative Effect	Concentration	0.25-1.5 μ M	HDF, HCT116, DLD1, MCF7, A-375 cells	[7]

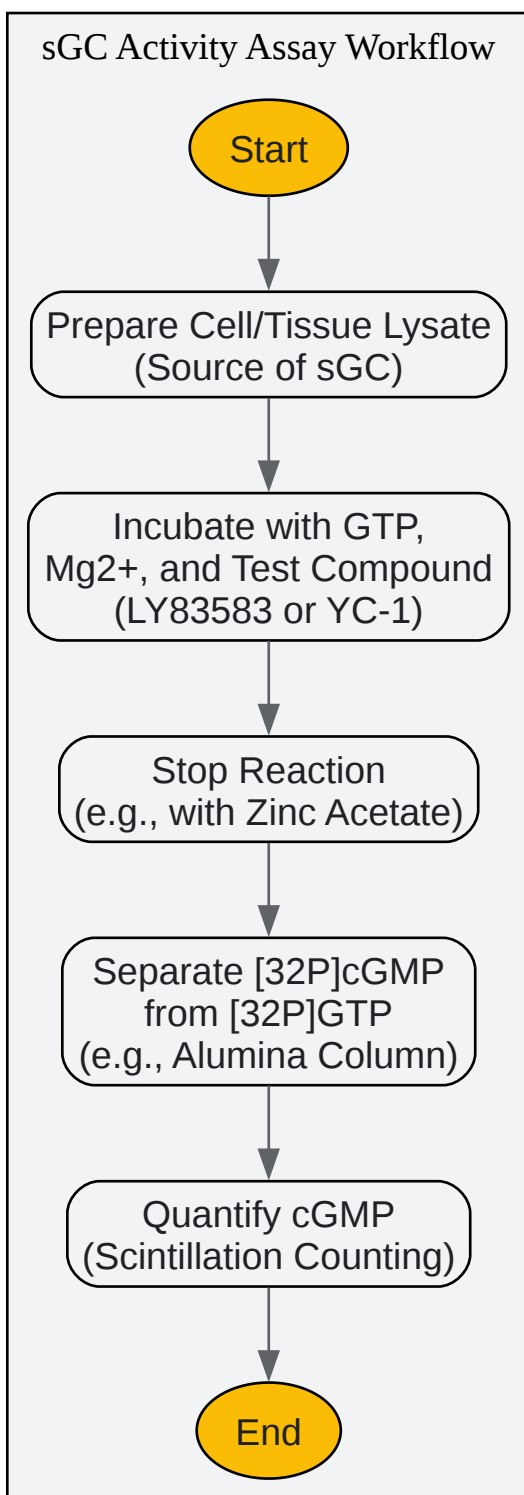
Signaling Pathways and Experimental Workflows

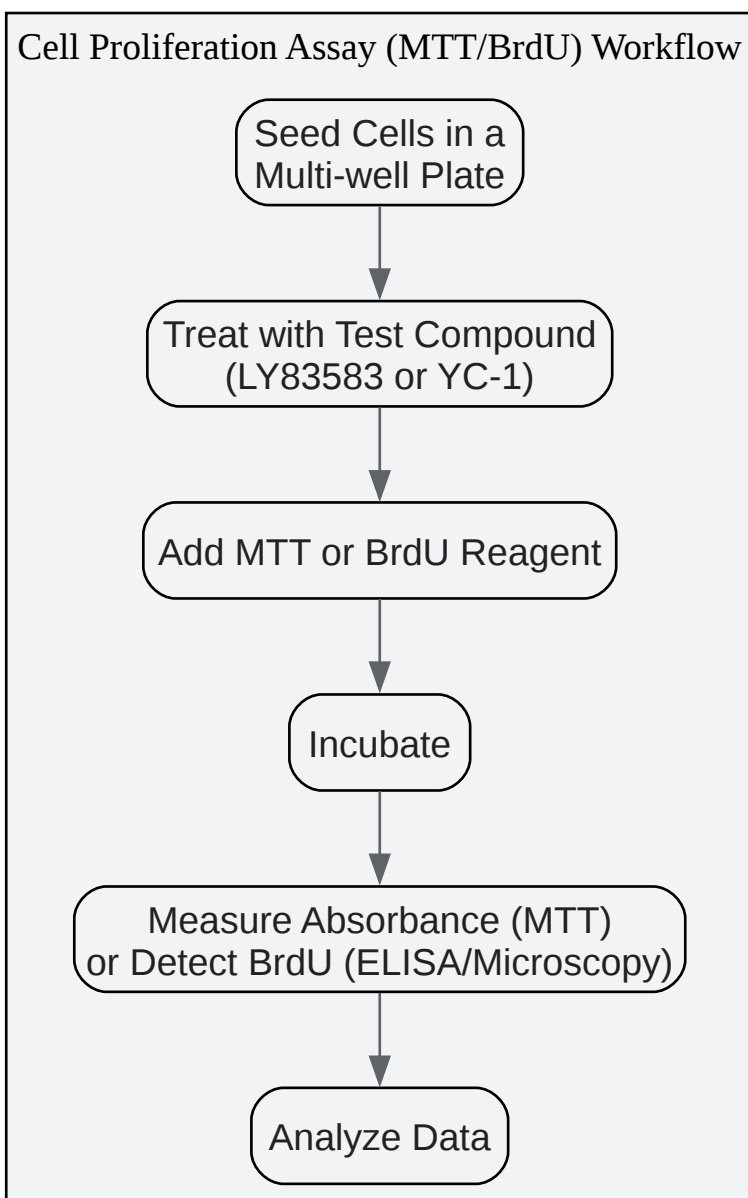
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.



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Caption: Opposing effects of LY83583 and YC-1 on the sGC-cGMP pathway.





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